molecular formula C14H25NO6 B558318 Boc-Glu-OtBu CAS No. 24277-39-2

Boc-Glu-OtBu

Cat. No. B558318
CAS RN: 24277-39-2
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-UHFFFAOYSA-N
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Description

Boc-Glu-OtBu is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . It is a derivative of glutamic acid .


Synthesis Analysis

Boc-Glu-OtBu is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . The exact synthesis process is not detailed in the available sources.


Physical And Chemical Properties Analysis

Boc-Glu-OtBu appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The molar mass of Boc-Glu-OtBu is 303.35 g/mol .

Scientific Research Applications

  • Boc-Glu-OtBu is used in opioid research. For instance, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a delta-opioid receptor-selective competitive antagonist with significant selectivity ratios, highlighting its potential in opioid receptor studies (Rónai et al., 1995).

  • In materials chemistry, derivatives like Fmoc-Glu(OtBu)-OH demonstrate intriguing self-assembly properties, forming various morphologies under different conditions. This can be leveraged in designing novel nanoarchitectures for diverse applications (Gour et al., 2021).

  • Boc-Glu-OtBu is a key component in synthesizing peptide aldehyde derivatives that inhibit the 20S proteasome, which could be significant in cancer research and drug development (Ma et al., 2011).

  • The compound is utilized in the development of peptidomimetics, which have applications in stabilizing biologically active peptide conformations and inhibiting metabolizing peptidases, leading to potential treatments for various health conditions (Roques, 1992).

  • It is also used in synthesizing modified tripeptides and tetrapeptides as bisubstrate inhibitors of protein tyrosine kinase, with potential applications in cancer therapy (Rosse et al., 1997).

  • Boc-Glu-OtBu-based peptides have been explored for their pharmacological properties, such as exhibiting anti-inflammatory and antioxidant activities in disease models (Kumar et al., 2004).

  • It is also involved in the solid-phase synthesis of larger peptides, which is crucial in protein engineering and drug discovery processes (Niu et al., 1981).

properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426357
Record name Boc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-OtBu

CAS RN

24277-39-2
Record name N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24277-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164659
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
G Han, M Tamaki, VJ Hruby - The Journal of Peptide Research, 2001 - Wiley Online Library
Fast, efficient and selective deprotection of the tert‐butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 m) in anhydrous …
Number of citations: 213 onlinelibrary.wiley.com
Y Tsuda, Y Okada - Amino acids, peptides and proteins in …, 2010 - Wiley Online Library
As shown in Figure 6.1, the controlled formation of a peptide bond in solution requires the coupling between one protected at its N-terminus and the other at its C-terminus. After amide …
Number of citations: 21 onlinelibrary.wiley.com
D Burg, DV Filippov, R Hermanns… - Bioorganic & medicinal …, 2002 - Elsevier
… After removal of the N-terminal Fmoc (3), coupling to the unprotected side-chain carboxyl of Boc-Glu-OtBu was achieved via the same coupling method giving compound 8. The Acm …
Number of citations: 99 www.sciencedirect.com
C Somlai, W König, J Knolle - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
The 56 amino acid containing GnRH‐associated peptide (GAP) may be prepared by a combination of fragment condensation and solid‐phase peptide synthesis (SPPS). The solution‐…
T Cui, J Chen, R Zhao, Y Guo, J Tang… - Chinese Journal of …, 2021 - Wiley Online Library
Main observation and conclusion The synthesis of an Asp lactam derivative of A‐183, a selective inhibitor of Factor 7a with good anticoagulant and antithrombotic activity, is described. …
Number of citations: 2 onlinelibrary.wiley.com
G Rossé, U Séquin, H Mett, P Furet… - Helvetica chimica …, 1997 - Wiley Online Library
The synthesis of a series of bisubstrate inhibitors of the epidermal growth factor receptor protein kinase (EGF‐R PTK) consisting of small pep tides linked covalently to adenosine via …
Number of citations: 15 onlinelibrary.wiley.com
X Wang, C Yang, C Wang, L Guo, T Zhang… - Materials Science and …, 2016 - Elsevier
Although PEG remains the gold standard for stealth functionalization in drug delivery field up to date, complete inhibition of protein corona formation on PEG-coated nanoparticles …
Number of citations: 21 www.sciencedirect.com
MC Maurel, LE Orgel - Origins of Life and Evolution of the Biosphere, 2000 - Springer
A decaglutamic acid primer is extended very slowly byα-thioglutamic acid. The addition of bicarbonate to thereaction mixture greatly accelerates the reaction. We believethe N-…
Number of citations: 39 link.springer.com
RJ Middleton, SL Mellor, SR Chhabra, BW Bycroft… - Tetrahedron letters, 2004 - Elsevier
… a tetrahydroindazole or a benzisoxazole system was developed via the acylation of a cyclic 1,3-diketone by the side-chain carboxyl functionality of either Boc-Asp-OtBu or Boc-Glu-OtBu …
Number of citations: 17 www.sciencedirect.com
T Zhang, J Yao, J Tian, M Deng, X Zhuang… - Chinese Chemical …, 2020 - Elsevier
… The DTM was then conjugated with Boc-Glu-OtBu to form Boc-Glu(ODT)-OtBu (Fig. S3 in Supporting information). Subsequently, the Boc-Glu(ODT)-OtBu was deprotected to obtain DTG …
Number of citations: 19 www.sciencedirect.com

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